molecular formula C25H26ClN5O2S B10935907 2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B10935907
M. Wt: 496.0 g/mol
InChI Key: NYTRWYHEAOHKOW-UHFFFAOYSA-N
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Description

2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinazoline core, a pyrazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using reagents like halides or sulfonates.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of a quinazoline core, a pyrazole ring, and a sulfanyl group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C25H26ClN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

2-[3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C25H26ClN5O2S/c1-16-8-6-11-21(17(16)2)27-23(32)15-34-25-28-22-10-5-4-9-19(22)24(33)31(25)13-7-12-30-14-20(26)18(3)29-30/h4-6,8-11,14H,7,12-13,15H2,1-3H3,(H,27,32)

InChI Key

NYTRWYHEAOHKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C=C(C(=N4)C)Cl)C

Origin of Product

United States

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